![molecular formula C19H20Cl2N2O3 B4848575 N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide](/img/structure/B4848575.png)
N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide
Overview
Description
N-[4-(acetylamino)phenyl]-4-butoxy-3,5-dichlorobenzamide, commonly known as BDCRB, is a chemical compound that has been widely used in scientific research for its unique properties. BDCRB is a potent inhibitor of the mitochondrial F1F0-ATP synthase, which makes it a valuable tool for studying the role of this enzyme in various cellular processes.
Mechanism of Action
BDCRB inhibits the activity of mitochondrial F1F0-ATP synthase by binding to the enzyme's catalytic site. This prevents the enzyme from synthesizing ATP, which leads to a decrease in mitochondrial membrane potential and ATP levels. The inhibition of F1F0-ATP synthase by BDCRB has been shown to induce apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent.
Biochemical and Physiological Effects
BDCRB has been shown to have several biochemical and physiological effects. It has been shown to decrease mitochondrial membrane potential and ATP levels, which can lead to apoptosis in cancer cells. BDCRB has also been shown to induce autophagy, a cellular process that helps to remove damaged or dysfunctional organelles and proteins. Additionally, BDCRB has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDCRB in lab experiments is its specificity for mitochondrial F1F0-ATP synthase. This allows researchers to study the role of this enzyme in various cellular processes without affecting other cellular processes. Another advantage of BDCRB is its potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of using BDCRB is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of BDCRB in scientific research. One potential direction is the development of BDCRB derivatives with improved solubility and potency. Another direction is the investigation of the role of F1F0-ATP synthase in diseases other than cancer, such as neurodegenerative disorders and metabolic diseases. Additionally, the use of BDCRB in combination with other compounds may lead to the development of more effective treatments for various diseases.
Scientific Research Applications
BDCRB has been used extensively in scientific research to study the role of mitochondrial F1F0-ATP synthase in various cellular processes. It has been shown to inhibit the activity of this enzyme in both in vitro and in vivo experiments. BDCRB has been used to study the role of F1F0-ATP synthase in mitochondrial membrane potential, oxidative phosphorylation, and apoptosis. It has also been used to investigate the role of this enzyme in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-butoxy-3,5-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-3-4-9-26-18-16(20)10-13(11-17(18)21)19(25)23-15-7-5-14(6-8-15)22-12(2)24/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXLYAONZDQPSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-4-butoxy-3,5-dichlorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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